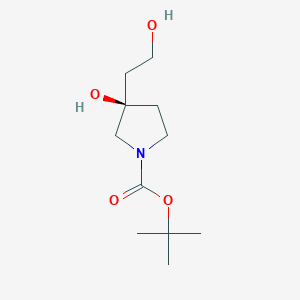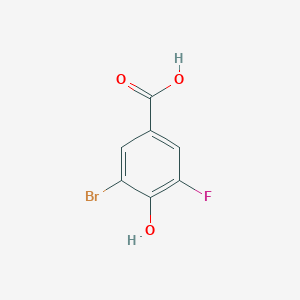![molecular formula C15H10ClFN2OS B2757419 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-63-4](/img/no-structure.png)
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives and has been studied extensively for its various biological properties.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship (SAR) Studies
A study by Chenard et al. (2001) investigated a series of quinazolin-4-ones to probe the SAR for AMPA receptor inhibition. This work highlighted the importance of the positioning and chemical nature of substituents on the quinazolin-4-one core for modulating biological activity, providing a basis for the development of AMPA receptor antagonists (Chenard et al., 2001).
Anticancer Activity
Noolvi and Patel (2013) synthesized and characterized novel quinazoline derivatives, including structures related to 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. These compounds showed remarkable activity against CNS SNB-75 cancer cell lines, underlining their potential as frameworks for antitumor agents (Noolvi & Patel, 2013).
Chemical Synthesis and Optimization
Kut, Onysko, and Lendel (2020) described the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, demonstrating the versatility of quinazolinone derivatives in chemical synthesis and the potential for generating diverse biologically relevant molecules (Kut et al., 2020).
Anti-inflammatory Activity
Sun et al. (2019) synthesized fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives and evaluated their anti-inflammatory activity. This study showcases the application of quinazolinone derivatives in probing the mechanisms underlying inflammation and developing potential anti-inflammatory agents (Sun et al., 2019).
Antibacterial Evaluation
Geesi et al. (2020) reported on the synthesis, antibacterial evaluation, and detailed structural analysis of a novel quinazolin-4(3H)-one derivative. Their work contributes to the understanding of the structure-function relationships in quinazolinones and their potential as antibacterial agents (Geesi et al., 2020).
Imaging and Diagnostic Applications
Holt et al. (2006) synthesized [11C]gefitinib, a quinazoline derivative, for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET), demonstrating the utility of quinazolinone derivatives in biomedical imaging and cancer diagnostics (Holt et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and chlorination.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sulfur", "Chlorine gas" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: Sulfur is added to the reaction mixture and the resulting mixture is heated to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Chlorine gas is bubbled through the reaction mixture to chlorinate the compound and form the final product, '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |
CAS-Nummer |
422526-63-4 |
Produktname |
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molekularformel |
C15H10ClFN2OS |
Molekulargewicht |
320.77 |
IUPAC-Name |
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
InChI-Schlüssel |
MTAGHPPQGGJQDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)
![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2757344.png)
![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)


![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)


![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)
![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)
![N-ethyl-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B2757359.png)